1-Allyl-6,7-dihydro-1H-indol-4(5H)-one
Description
Properties
IUPAC Name |
1-prop-2-enyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-7-12-8-6-9-10(12)4-3-5-11(9)13/h2,6,8H,1,3-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEFMVSTAZRINB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC2=C1CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536697 | |
| Record name | 1-(Prop-2-en-1-yl)-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81565-17-5 | |
| Record name | 1-(Prop-2-en-1-yl)-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-6,7-dihydro-1H-indol-4(5H)-one can be synthesized through various methods. One common approach involves the alkylation of 6,7-dihydro-1H-indol-4(5H)-one with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield. The product is then purified through techniques like distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced indole derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the allyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Biological Applications
The compound exhibits promising biological activities that make it a candidate for further research.
Antimicrobial Activity
Research indicates that derivatives of 1-Allyl-6,7-dihydro-1H-indol-4(5H)-one show antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in inhibiting both Gram-positive and Gram-negative bacteria, making it a potential lead compound for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies have shown that it can inhibit the growth of cancer cell lines, including lung adenocarcinoma cells (A549). The mechanism may involve modulation of specific molecular targets related to cancer progression .
Industrial Applications
In addition to its biological significance, this compound finds utility in various industrial applications:
Pharmaceutical Development
Its role as a building block for synthesizing more complex indole derivatives is crucial in pharmaceutical chemistry. These derivatives are often explored for their therapeutic effects on diseases such as schizophrenia and anxiety disorders .
Dyes and Pigments
The compound is also utilized in the synthesis of dyes and pigments due to its vibrant coloration properties derived from the indole structure .
Mechanism of Action
The mechanism of action of 1-allyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The allyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
1-Allyl-6,7-dihydro-1H-indol-4(5H)-one is compared to analogs with varying substituents at the 1-, 2-, and 6-positions (Table 1).
Table 1: Structural and Physicochemical Comparison of Indol-4-one Derivatives
Spectral and Reactivity Differences
- Allyl vs. Aryl Substituents : The allyl group introduces characteristic ¹H NMR signals for allylic protons (δ 5.8–6.0) and enhanced reactivity in cycloaddition reactions due to conjugation. Aryl substituents (e.g., 4-chlorophenyl in 4m) show upfield-shifted aromatic protons (δ 7.4–7.6) and increased thermal stability (higher melting points) .
- 6,6-Dimethyl Modification: Dimethyl groups at the 6-position increase steric hindrance, reducing ring flexibility and altering IR carbonyl stretching frequencies (Δν ~10 cm⁻¹ vs. non-methylated analogs) .
Biological Activity
1-Allyl-6,7-dihydro-1H-indol-4(5H)-one is a member of the indole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in various fields, including medicine and agriculture. Its unique structure, characterized by an allyl group attached to the indole ring, influences its chemical reactivity and biological properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features an indole core with an allyl substituent, which enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In studies examining various derivatives of indole compounds, it was found that certain structural modifications could enhance their efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to its antibacterial effects, this compound also demonstrates antifungal properties. It has been shown to inhibit the growth of various fungal species in vitro, suggesting potential applications in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound has been a focal point in recent studies. The compound has been evaluated against several cancer cell lines, including HeLa and SKOV-3. The results indicate that it possesses notable cytotoxic effects with IC50 values ranging from 8.49 to 62.84 µg/mL depending on the specific cell line tested .
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 8.49 |
| SKOV-3 | 7.87 |
| MCF-7 | 11.20 |
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Interaction : Its structure allows for effective binding to various receptors, modulating their activity and influencing cellular responses.
- Oxidative Stress Modulation : The compound may enhance antioxidant defenses within cells, contributing to its protective effects against oxidative damage .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study demonstrated that derivatives of this compound could selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Another investigation revealed that the compound could effectively disrupt biofilm formation in bacterial pathogens, suggesting its utility in treating chronic infections where biofilms are prevalent .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 1-Allyl-6,7-dihydro-1H-indol-4(5H)-one?
- Methodological Answer : A widely used method involves a three-component reaction of phenacyl bromide, dimedone, and aniline derivatives in a water-ethanol (1:1) solvent system under reflux. This approach achieves yields up to 94% and allows for structural diversification by varying substituents on the aniline component . Characterization typically employs -NMR, -NMR, and FT-IR spectroscopy to confirm the indole core and allyl substitution pattern .
Q. How is the purity and structural integrity of synthesized derivatives validated?
- Methodological Answer : Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, -NMR peaks at δ 2.12–2.52 ppm confirm methylene groups adjacent to the carbonyl, while FT-IR bands near 1610–1660 cm indicate the presence of the ketone moiety . Melting point analysis is also used to assess purity .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Researchers should use personal protective equipment (PPE) including gloves, goggles, and lab coats. Avoid inhalation or skin contact, as analogs like 5,6-dihydro-1H-indol-7(4H)-one are flagged for potential toxicity (H303/H313/H333 hazard codes). Work should be conducted in a fume hood with proper waste disposal protocols .
Advanced Research Questions
Q. How can ultrasound-assisted synthesis optimize the preparation of this compound derivatives?
- Methodological Answer : Ultrasound irradiation with Brønsted acid catalysts (e.g., p-toluenesulfonic acid) reduces reaction times and improves yields (up to 92%) compared to traditional reflux methods. The cavitation effect enhances reagent mixing and accelerates cyclization steps, as demonstrated in the synthesis of 6,6-dimethyl-3-phenyl derivatives .
Q. What strategies resolve contradictions in reported biological activity data for indole derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., kinase inhibition vs. antimicrobial effects) may arise from substituent-dependent electronic effects. Researchers should perform systematic SAR studies, varying allyl and aryl groups while standardizing assay conditions (e.g., cell lines, concentrations). Computational modeling (e.g., DFT) can predict binding affinities to guide experimental design .
Q. How are advanced spectroscopic techniques applied to study the compound’s reactivity?
- Methodological Answer : --HSQC NMR and 2D NOESY experiments map spatial interactions between the allyl group and the indole core, revealing steric effects during derivatization. X-ray crystallography of analogs (e.g., 1-cyclohexyl-6,6-dimethyl derivatives) provides crystallographic data to validate computational models .
Q. What methodologies evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer : In vitro kinase assays (e.g., ADP-Glo™) measure inhibition of target kinases (e.g., EGFR or VEGFR2). Dose-response curves (IC) are generated using purified enzymes, followed by cell-based assays to assess cytotoxicity and selectivity. Structural analogs with halogen substitutions (e.g., 4-fluorophenyl) often show enhanced activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
